molecular formula C25H21FN6O2S B2371224 5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893273-11-5

5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2371224
CAS RN: 893273-11-5
M. Wt: 488.54
InChI Key: NCTGUQUTFSRLLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Scientific Research Applications

Benzodiazepine Binding Activity

Research into tricyclic heterocycles related to the quinazolinone and triazoloquinazoline classes, such as compounds with high affinity for the benzodiazepine receptor, demonstrates the potential of these compounds as potent benzodiazepine antagonists. For example, studies on novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones have shown compounds with significant binding affinity to the benzodiazepine receptor, highlighting their therapeutic potential (Francis et al., 1991).

Antimalarial Agent Development

The development of quality control methods for compounds derived from [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, particularly as promising antimalarial agents, is another area of focus. This includes establishing quality control parameters such as solubility, identification, and purity, which are crucial for further in-depth studies and potential therapeutic applications (Danylchenko et al., 2018).

Antibacterial and Anticancer Activities

Compounds within this structural family have been evaluated for their antibacterial and anticancer activities. For instance, fluorine-containing quinolines and their derivatives have been synthesized and assessed for their antibacterial properties, indicating the broad-spectrum potential of such compounds in combating microbial infections (Holla et al., 2005). Furthermore, new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been explored for their anticancer activity, showcasing the structural requirements essential for such biological activity and the potential for targeted cancer therapy applications (Reddy et al., 2015).

Serotonin Receptor Antagonism

The exploration of 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines as selective serotonin 5-HT(6) receptor antagonists through solution phase parallel synthesis illustrates the compound's potential in modulating serotonin receptors. Such studies highlight the relevance of structural modifications to enhance receptor antagonistic activity, which could be pivotal in developing treatments for serotonin-related disorders (Ivachtchenko et al., 2010).

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of this compound could be in the development of new pharmaceuticals.

properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S/c26-20-11-5-7-13-22(20)30-14-16-31(17-15-30)23-19-10-4-6-12-21(19)32-24(27-23)25(28-29-32)35(33,34)18-8-2-1-3-9-18/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTGUQUTFSRLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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